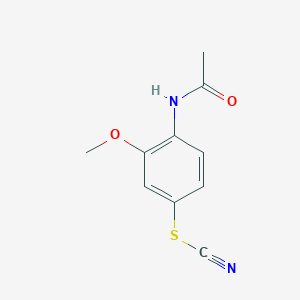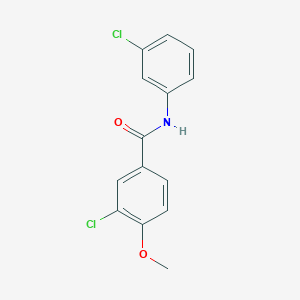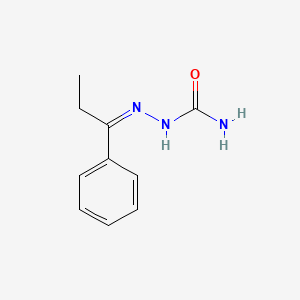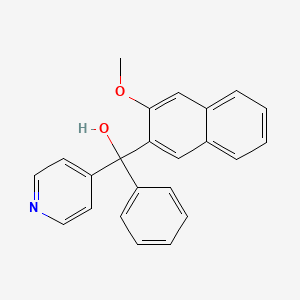
2-(Butylthiomethylene)-6-methoxy-1-tetralone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Butylthiomethylene)-6-methoxy-1-tetralone is an organic compound that belongs to the class of tetralones Tetralones are bicyclic compounds consisting of a benzene ring fused to a cyclohexanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylthiomethylene)-6-methoxy-1-tetralone can be achieved through several synthetic routes. One common method involves the condensation of 6-methoxy-1-tetralone with butylthiomethylene chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(Butylthiomethylene)-6-methoxy-1-tetralone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group in the tetralone ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and methanol.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted tetralones depending on the nucleophile used.
科学的研究の応用
2-(Butylthiomethylene)-6-methoxy-1-tetralone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials with specific properties.
作用機序
The mechanism of action of 2-(Butylthiomethylene)-6-methoxy-1-tetralone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. Additionally, the compound may interact with cellular membranes, affecting their permeability and function.
類似化合物との比較
Similar Compounds
- 2-(Methylthiomethylene)-6-methoxy-1-tetralone
- 2-(Ethylthiomethylene)-6-methoxy-1-tetralone
- 2-(Propylthiomethylene)-6-methoxy-1-tetralone
Uniqueness
2-(Butylthiomethylene)-6-methoxy-1-tetralone is unique due to the presence of the butylthiomethylene group, which imparts distinct chemical and physical properties compared to its analogs. The length and branching of the butyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
62416-05-1 |
|---|---|
分子式 |
C16H20O2S |
分子量 |
276.4 g/mol |
IUPAC名 |
(2E)-2-(butylsulfanylmethylidene)-6-methoxy-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C16H20O2S/c1-3-4-9-19-11-13-6-5-12-10-14(18-2)7-8-15(12)16(13)17/h7-8,10-11H,3-6,9H2,1-2H3/b13-11+ |
InChIキー |
VKSSVGZUJNUGEQ-ACCUITESSA-N |
異性体SMILES |
CCCCS/C=C/1\CCC2=C(C1=O)C=CC(=C2)OC |
正規SMILES |
CCCCSC=C1CCC2=C(C1=O)C=CC(=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4,5-Trimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B11946065.png)
![2-[[4-Methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid](/img/structure/B11946066.png)
![Benzyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucinate](/img/structure/B11946074.png)
![Benzene, [2-(methylthio)ethoxy]-](/img/structure/B11946082.png)
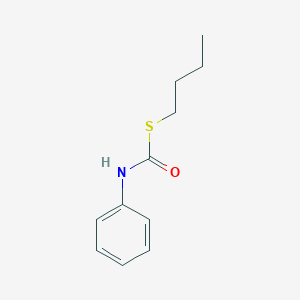
![1-[(4-Bromoanilino)methyl]indole-2,3-dione](/img/structure/B11946089.png)
